Verubulin, also known as Azixa® or MPC-6827 [, ], is a quinazoline derivative [, ] investigated for its potential antineoplastic activities [, , ]. Its primary role in scientific research stems from its dual mechanism of action: as a potent inhibitor of tubulin polymerization [, ] and as a vascular disrupting agent (VDA) [, ].
Several methods have been explored for Verubulin synthesis. One approach involves activating 2-methyl-3H-quinazolin-4-one, followed by displacement reactions to yield 4-aminoquinazolines, the core structure of Verubulin []. This activation can be achieved using p-toluenesulfonate ester or I2/PPh3 []. Another study focuses on optimizing Verubulin synthesis by circumventing the use of the unstable 4-chloro analogue [].
Detailed analysis of Verubulin's molecular structure is crucial for understanding its interactions within biological systems. While specific structural data is limited in the provided abstracts, its classification as a quinazoline derivative [, ] provides a starting point. Further studies involving techniques like X-ray crystallography or NMR spectroscopy would offer a more comprehensive understanding.
Verubulin exhibits a dual mechanism of action. First, it binds to tubulin, inhibiting its polymerization and consequently disrupting microtubule formation [, ]. This disruption interferes with mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and ultimately cell death [, ]. Second, Verubulin acts as a VDA, specifically targeting and disrupting tumor microvasculature [, ]. This disruption leads to acute ischemia within the tumor, causing massive cell death [, ]. Interestingly, Verubulin demonstrates the ability to bypass multidrug resistance ABC transporters like P-glycoprotein, MRP1, and BCRP1 [], making it a potential candidate for treating multidrug-resistant tumors.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: